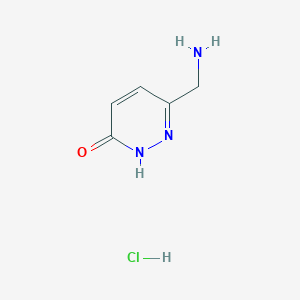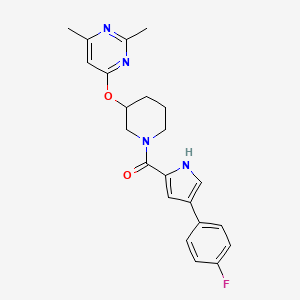
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Drug Development
The structural features of this compound suggest potential as an antimalarial agent. Compounds with similar structures have been evaluated for their selectivity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of a 1,4-disubstituted piperidine moiety, which has shown high activity in synthetic analogs, indicates that this compound could be a candidate for further antimalarial studies.
Enzyme Inhibition for Disease Treatment
This compound may act as an inhibitor for specific enzymes implicated in disease pathways. For instance, related molecules have been developed as inhibitors of phosphodiesterase 4 (PDE4), which are explored for treating conditions like inflammation and depression. The fluorophenyl and pyrimidine components could contribute to the compound’s affinity and specificity towards target enzymes.
Antiviral Research
The pyrimidine core of the compound is a common feature in antiviral drugs. It could be synthesized into derivatives that target viral replication mechanisms. Previous studies have synthesized novel benzamides from similar pyrimidine derivatives for antiviral research .
Propriétés
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-14-10-21(26-15(2)25-14)29-19-4-3-9-27(13-19)22(28)20-11-17(12-24-20)16-5-7-18(23)8-6-16/h5-8,10-12,19,24H,3-4,9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFRDYJEWZWIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

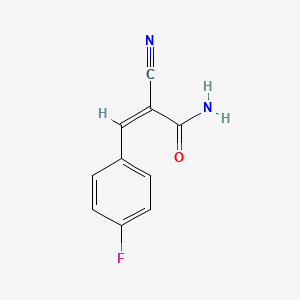
![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)
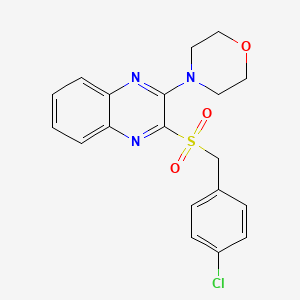
![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)
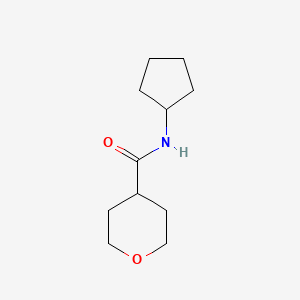
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)
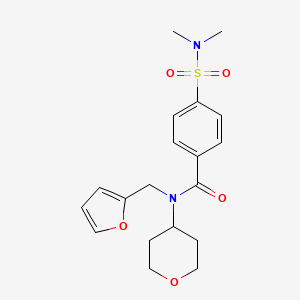
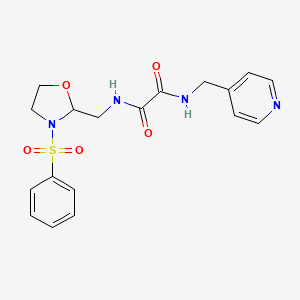
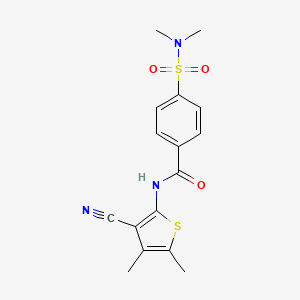
![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)
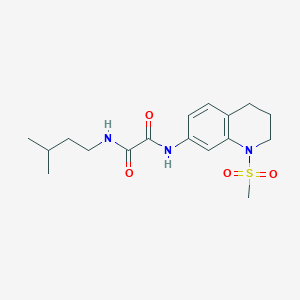
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/structure/B2361729.png)
